molecular formula C12H10N4O4 B10906952 (5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one

(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one

Cat. No.: B10906952
M. Wt: 274.23 g/mol
InChI Key: SRSAZVOFNFQHMV-UHFFFAOYSA-N
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Description

5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that features a pyrimidinetrione core with a hydrazono group attached to a 3-acetylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 3-acetylphenylhydrazine with barbituric acid under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the desired pyrimidinetrione structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted pyrimidinetrione compounds .

Scientific Research Applications

5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new bioactive molecules and materials .

Properties

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

5-[(3-acetylphenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H10N4O4/c1-6(17)7-3-2-4-8(5-7)15-16-9-10(18)13-12(20)14-11(9)19/h2-5H,1H3,(H3,13,14,18,19,20)

InChI Key

SRSAZVOFNFQHMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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